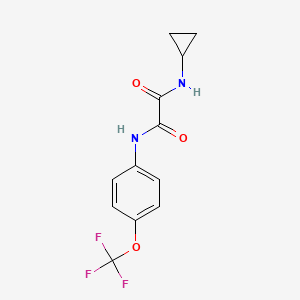

N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Description

N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl) backbone substituted with a cyclopropyl group at one nitrogen atom and a 4-(trifluoromethoxy)phenyl group at the other (Fig. 1). Its synthesis likely requires high purity, as seen in related compounds used in polymer or pharmaceutical contexts .

Properties

IUPAC Name |

N-cyclopropyl-N'-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O3/c13-12(14,15)20-9-5-3-8(4-6-9)17-11(19)10(18)16-7-1-2-7/h3-7H,1-2H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBBXGWOKGAOIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the reaction of cyclopropylamine with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxalamides with various functional groups.

Scientific Research Applications

N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The cyclopropyl group may contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Key Findings:

Functional Group Impact :

- The trifluoromethoxy group is shared with Q203, a TB drug candidate, suggesting its role in enhancing target binding or membrane permeability .

- The cyclopropyl group in the oxalamide derivative may improve metabolic stability compared to Q203’s ethyl and piperidinyl groups, which introduce steric bulk.

Biological Activity :

- While Q203 directly inhibits mycobacterial F-ATP synthase , the oxalamide’s mechanism remains speculative. Its structural simplicity could offer advantages in synthetic scalability over Q203’s complex heterocycle.

Material Science vs. Pharma :

- 3-chloro-N-phenyl-phthalimide is used in high-performance polymers due to its thermal stability , whereas the oxalamide derivative’s design aligns with medicinal chemistry principles (e.g., balanced lipophilicity, rigid scaffolds).

Biological Activity

N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide has the following molecular formula and structure:

- Molecular Formula : C₁₂H₁₁F₃N₂O₃

- Molecular Weight : 288.22 g/mol

- CAS Number : 941939-12-4

The compound features a cyclopropyl group, a trifluoromethoxy phenyl moiety, and an oxalamide backbone, which contribute to its unique pharmacological properties.

The biological activity of N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide is primarily attributed to its interaction with specific protein targets, particularly protein kinases. Protein kinases play crucial roles in various cellular processes such as proliferation, apoptosis, and signal transduction. By modulating the activity of these enzymes, the compound may exert therapeutic effects against diseases characterized by abnormal cell growth, including cancer.

Biological Activity

Preliminary studies have indicated that N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide may exhibit significant biological activities:

- Anticancer Activity : The compound shows promise in inhibiting the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation.

- Protein Kinase Modulation : It may selectively inhibit certain protein kinases, which could be beneficial in treating conditions associated with dysregulated kinase activity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N1-(4-fluorophenyl)-N2-(3-methylphenyl)oxalamide | Fluorophenyl and methyl groups | Potential anticancer activity |

| N1-(3,4-dichlorophenyl)-N2-(4-methylphenyl)oxalamide | Dichlorophenyl group | Kinase inhibition |

| N1-(benzyloxy)-N2-(4-nitrophenyl)oxalamide | Benzyloxy and nitro groups | Modulation of inflammatory pathways |

The unique combination of cyclopropane and trifluoromethoxy functionalities in N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide may confer distinct pharmacokinetic properties compared to other oxalamides.

Case Studies and Research Findings

Research has shown that compounds similar to N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide can exhibit significant anticancer properties. For instance:

- In vitro Studies : Various in vitro assays have demonstrated that this compound can effectively inhibit the growth of cancer cell lines by inducing apoptosis.

- Binding Affinity Studies : Techniques such as surface plasmon resonance have been employed to assess the binding affinity of N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide to specific protein kinases. These studies indicate a strong interaction with target enzymes, suggesting a mechanism for its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.